2-(2-{4-[3-(benzyloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride
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Description
This compound is a complex organic molecule that contains several functional groups and structural features. It has a benzyloxy group, a hydroxypropyl group, a piperazinyl group, and a benzo[de]isoquinoline-1,3(2H)-dione group. Each of these groups can confer specific properties to the molecule and can be involved in its reactivity .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. For example, the benzyloxy group could be introduced via a Williamson ether synthesis, the piperazinyl group could be formed via a reaction of a diamine with a dihalide, and the benzo[de]isoquinoline-1,3(2H)-dione group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyloxy and hydroxypropyl groups are likely to add steric bulk to the molecule, while the piperazinyl group could add conformational flexibility. The benzo[de]isoquinoline-1,3(2H)-dione group is a polycyclic aromatic system, which could contribute to the compound’s electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the benzyloxy group could undergo reactions typical of ethers, such as cleavage under acidic conditions. The hydroxypropyl group could undergo reactions typical of alcohols, such as dehydration or oxidation. The piperazinyl group could undergo reactions typical of amines, such as alkylation or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups like the hydroxypropyl group. Its melting and boiling points could be influenced by factors like its molecular weight and the presence of aromatic rings .Future Directions
Properties
IUPAC Name |
2-[2-[4-(2-hydroxy-3-phenylmethoxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4.2ClH/c32-23(20-35-19-21-6-2-1-3-7-21)18-30-14-12-29(13-15-30)16-17-31-27(33)24-10-4-8-22-9-5-11-25(26(22)24)28(31)34;;/h1-11,23,32H,12-20H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGVOSRWJSNJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC=CC=C5)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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